molecular formula C5H10ClN3O3 B1207760 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea CAS No. 96806-34-7

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea

Cat. No.: B1207760
CAS No.: 96806-34-7
M. Wt: 195.6 g/mol
InChI Key: ZUXJWNFAYDAZJB-UHFFFAOYSA-N
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Description

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is a synthetic organic compound that belongs to the class of nitrosoureas. These compounds are known for their applications in various fields, including medicinal chemistry and industrial processes. The unique structure of this compound, featuring both nitroso and chloroethyl groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea typically involves the reaction of 2-chloroethylamine with nitrous acid, followed by the introduction of a hydroxyethyl group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and DNA.

    Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly valuable in the context of cancer treatment, where it can inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitroso-3-(2-chloroethyl)urea
  • 1-Nitroso-1-(2-hydroxyethyl)urea
  • 1-Nitroso-3-(2-hydroxyethyl)urea

Comparison

Compared to other nitrosoureas, 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is unique due to the presence of both hydroxyethyl and chloroethyl groups. This dual functionality enhances its reactivity and potential applications. For instance, the hydroxyethyl group can increase solubility in aqueous environments, while the chloroethyl group provides strong alkylating properties.

Properties

IUPAC Name

3-(2-chloroethyl)-1-(2-hydroxyethyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN3O3/c6-1-2-7-5(11)9(8-12)3-4-10/h10H,1-4H2,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXJWNFAYDAZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)N(CCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020994
Record name 1-Nitroso-1-hydroxyethyl-3-chloroethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96806-34-7
Record name 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096806347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroso-1-hydroxyethyl-3-chloroethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2-CHLOROETHYL)-N-(2-HYDROXYETHYL)-N-NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U3704S2KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of the hydroxyethyl group affect the activity of chloroethylnitrosoureas like 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea?

A1: Research suggests that the position of the hydroxyethyl group significantly influences the antitumor activity and genotoxicity of chloroethylnitrosoureas []. Comparing this compound (Compound I) with its isomer 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (Compound III) reveals a stark contrast.

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